molecular formula C11H17NO B2771116 2-Methoxy-2-phenylbutan-1-amine CAS No. 55144-30-4

2-Methoxy-2-phenylbutan-1-amine

Cat. No.: B2771116
CAS No.: 55144-30-4
M. Wt: 179.263
InChI Key: ZRXNASZINLKNJT-UHFFFAOYSA-N
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Description

“2-Methoxy-2-phenylbutan-1-amine” is a compound that falls under the category of 2-Phenethylamines . Phenethylamines are widely present in nature, from simple, open-chain structures to more complex polycyclic molecular arrangements . They play a critical role in various biological processes and have been the subject of extensive research in medicinal chemistry .


Synthesis Analysis

The synthesis of compounds similar to “this compound” involves complex chemical reactions. For instance, a novel method has been developed to distinguish β-methylphenylethylamines from isomeric α-methylphenylethylamines by liquid chromatography coupled to electrospray ionization mass spectrometry .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as Fourier transform infrared (FTIR) spectrum . The most stable conformation of the molecule can be determined through a careful potential energy surfaces study .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and multi-channel . The probability of possible reaction pathways for such bimolecular interactions can be predicted using advanced algorithms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined through various methods. These properties include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point .

Scientific Research Applications

Enzyme-Catalyzed Resolution

A study highlights the use of Candida antarctica lipase B (CAL-B)-mediated enantioselective acetylation for preparing pharmacologically active amines, including isomeric methoxyamphetamines and 4-phenylbutan-2-amine, demonstrating the enzyme's utility in achieving high enantiomeric excesses (González‐Sabín, Gotor, & Rebolledo, 2002).

Anticonvulsant and Neuroprotective Properties

N-(Substituted benzothiazol-2-yl)amide derivatives were synthesized and evaluated for their anticonvulsant and neuroprotective effects. One derivative, in particular, showed significant efficacy, illustrating the potential of related compounds for developing new therapeutic agents (Hassan, Khan, & Amir, 2012).

Antibacterial Applications

Ni(II) complexes of dithiophosphonic acids, involving reactions with amines including phenylethylamine, exhibited notable anti-bacterial properties, highlighting a possible application in developing new antibacterial agents (Saadat et al., 2014).

Kinetic Resolution of Chiral Amines

Optimization studies for acylating agents in enzymatic kinetic resolution of chiral amines have been conducted, indicating the potential of these processes in producing enantiopure compounds for various applications (Olah et al., 2018).

Mechanism of Action

The mechanism of action refers to the specific biochemical interaction through which a substance produces its pharmacological effect . It usually includes mention of the specific molecular targets to which the drug binds, such as an enzyme or receptor .

Safety and Hazards

The safety data sheet provides information about the hazards of “2-Methoxy-2-phenylbutan-1-amine”. It is classified as highly flammable and harmful in contact with skin or if inhaled . It may cause skin irritation, serious eye damage, respiratory irritation, and drowsiness or dizziness .

Future Directions

The future directions of research on “2-Methoxy-2-phenylbutan-1-amine” could involve further exploration of its properties and potential applications. As the field of nanomaterials and 2D materials continues to grow, there may be opportunities to explore the use of such compounds in these areas .

Properties

IUPAC Name

2-methoxy-2-phenylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-11(9-12,13-2)10-7-5-4-6-8-10/h4-8H,3,9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXNASZINLKNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)(C1=CC=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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